REACTION_CXSMILES
|
[CH2:1]1[O:13][C:12]2[C:3](=[C:4]([CH:9]=[CH:10][C:11]=2[O:14][CH3:15])[C:5]([O:7][CH3:8])=[O:6])[O:2]1.[Br:16]Br>C(Cl)(Cl)Cl>[CH2:1]1[O:13][C:12]2[C:3](=[C:4]([CH:9]=[C:10]([Br:16])[C:11]=2[O:14][CH3:15])[C:5]([O:7][CH3:8])=[O:6])[O:2]1
|
Name
|
|
Quantity
|
5.56 g
|
Type
|
reactant
|
Smiles
|
C1OC2=C(C(=O)OC)C=CC(=C2O1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the mixture was maintained for an additional 2 hours at the same temperature
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC2=C(C(=O)OC)C=C(C(=C2O1)OC)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.9 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |